Nilotinib p-toluenesulfonate

Description

Properties

IUPAC Name |

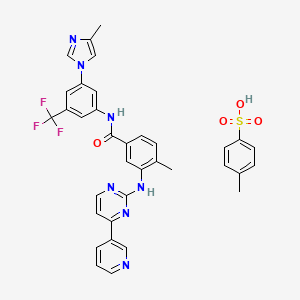

4-methylbenzenesulfonic acid;4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O.C7H8O3S/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;1-6-2-4-7(5-3-6)11(8,9)10/h3-16H,1-2H3,(H,35,39)(H,33,36,37);2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZCELPOANECEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30F3N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nilotinib p-toluenesulfonate involves the reaction of nilotinib with p-toluenesulfonic acid. The process typically includes dissolving nilotinib in a suitable solvent, such as methanol or ethanol, followed by the addition of p-toluenesulfonic acid. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the p-toluenesulfonate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Nilotinib p-toluenesulfonate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Treatment of Chronic Myeloid Leukemia (CML)

Nilotinib is effective in managing both chronic and accelerated phases of CML. Clinical studies have demonstrated its superiority over imatinib in first-line treatment settings. The drug has shown a higher rate of complete cytogenetic response and major molecular response compared to imatinib .

Parkinson's Disease Research

Recent studies have investigated nilotinib's potential as a disease-modifying agent in Parkinson's disease. A phase 2 clinical trial assessed its safety and effects on biomarkers associated with neurodegeneration. Results indicated that nilotinib could alter cerebrospinal fluid biomarkers related to dopamine metabolism and reduce levels of α-synuclein oligomers, suggesting a possible neuroprotective effect .

Combination Therapy with Chemotherapeutics

Research has shown that nilotinib can enhance the efficacy of conventional chemotherapeutic agents. In vitro studies demonstrated that when combined with doxorubicin, nilotinib significantly increased apoptosis rates in leukemic stem cells, indicating its potential to overcome chemotherapy resistance .

Pharmacokinetics and Safety Profile

Nilotinib exhibits favorable pharmacokinetic properties, including high plasma protein binding (>97.5%) and moderate oral bioavailability (17-44%). Its systemic clearance is relatively low, which may contribute to its effectiveness in maintaining therapeutic levels over time . However, it carries risks of adverse effects such as cardiovascular complications, myelosuppression, and potential hepatic issues .

Case Study: Nilotinib in Advanced Gastrointestinal Stromal Tumors (GIST)

Nilotinib's activity against other targets such as KIT and PDGFRα has led to investigations into its use for treating advanced GISTs. Clinical data suggest that nilotinib can be effective in patients who are resistant to imatinib, showcasing its versatility beyond CML treatment .

Study: Nilotinib's Role in Other Malignancies

Ongoing research is exploring nilotinib's potential applications in various malignancies beyond CML. Its mechanism of action against multiple tyrosine kinases makes it a candidate for combination therapies aimed at enhancing treatment outcomes in resistant cancers .

Summary Table: Key Applications of Nilotinib p-Toluenesulfonate

| Application | Description |

|---|---|

| Chronic Myeloid Leukemia | First-line treatment for Ph+ CML; superior efficacy compared to imatinib. |

| Parkinson's Disease | Investigated as a disease-modifying agent; alters biomarkers related to neurodegeneration. |

| Combination Therapy | Enhances efficacy of chemotherapeutics like doxorubicin; overcomes resistance in leukemic stem cells. |

| Advanced GIST Treatment | Effective in cases resistant to imatinib; targets KIT and PDGFRα. |

Mechanism of Action

Nilotinib p-toluenesulfonate exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein, which is responsible for the uncontrolled proliferation of leukemic cells. The compound binds to the ATP-binding site of the BCR-ABL protein, preventing its activation and subsequent signaling pathways that lead to cell growth and division . Additionally, this compound targets other kinases, such as c-kit and PDGF, contributing to its antitumor activity .

Comparison with Similar Compounds

Nilotinib vs. Imatinib

- Target Affinity and Potency : Nilotinib exhibits 20-30 times greater potency than imatinib in inhibiting BCR-ABL autophosphorylation, attributed to structural modifications that enhance binding to the kinase domain’s inactive conformation . In PDGFR-α/β-driven models, nilotinib reduced cellular proliferation at lower concentrations compared to imatinib .

- Clinical Outcomes : In a 5-year follow-up, imatinib achieved an 87% complete cytogenetic response (CCyR) rate in CML patients , while nilotinib demonstrated faster and deeper molecular responses, reducing progression to blast crisis .

Nilotinib vs. Sorafenib

- Mechanistic Differences : Unlike sorafenib (a multikinase inhibitor targeting RAF, VEGF, and PDGFR), nilotinib’s selectivity for ABL and KIT minimizes off-target effects. Fragment-based docking studies revealed nilotinib’s dual binding to ABL’s ATP and allosteric sites, with fragment 1 (4-pyridin-3-ylpyrimidin-2-amine) and fragment 2 (3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline) exhibiting docking energies of −7.8 and −6.6 kcal/mol, respectively . Sorafenib’s fragments showed lower binding specificity in analogous assays .

Table 1: Comparative Profiles of Tyrosine Kinase Inhibitors

Pharmacokinetic and CNS Penetration

Nilotinib achieves serum concentrations of ~3.78 µM at 400 mg doses, sufficient for efflux pump inhibition at 0.195 µM when combined with ciprofloxacin . Its CNS efficacy was demonstrated in meningeal leukemia relapse, where imatinib failed due to poor blood-brain barrier penetration .

Structural and Mechanistic Advantages

Nilotinib’s 3-trifluoromethyl group and methylimidazole tail optimize hydrophobic interactions in ABL’s allosteric pocket, reducing susceptibility to resistance mutations like T315I. In contrast, imatinib’s smaller piperazine group confers weaker binding .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting p-toluenesulfonate impurities in nilotinib formulations, and how do researchers validate their sensitivity?

- Methodological Answer : Utilize gas chromatography-tandem mass spectrometry (GC-MS/MS) with optimized ionization parameters (e.g., electron impact mode) for high specificity. Validate sensitivity using spiked samples at concentrations below 1 ppm, referencing the European Medicines Agency (EMA) guidelines for genotoxic impurities. Include internal standards like deuterated analogs (e.g., p-toluene-d7-sulfonic acid) to correct for matrix effects .

- Experimental Design : Calibrate instruments using p-toluenesulfonate reference materials (e.g., CAS 104-15-4) and report limit of detection (LOD) and quantification (LOQ) in the supplementary data .

Q. How should preclinical studies on nilotinib p-toluenesulfonate pharmacokinetics be structured to comply with NIH reporting guidelines?

- Methodological Answer : Design studies with appropriate sample sizes (e.g., ≥6 animals per group) and include detailed descriptions of dosing regimens, bioanalytical methods (e.g., plasma extraction protocols), and statistical power calculations. Adhere to NIH requirements by documenting animal welfare protocols, randomization methods, and blinding procedures in the methods section .

- Data Reporting : Use tables to summarize pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) and provide raw data in supplementary files for transparency .

Advanced Research Questions

Q. What strategies resolve contradictions in nilotinib efficacy data across different chronic myeloid leukemia (CML) cell models?

- Methodological Answer : Conduct meta-analyses of in vitro and in vivo studies, stratifying results by cell lineage (e.g., K562 vs. primary patient-derived cells) and genetic mutations (e.g., BCR-ABL1 kinase domain variants). Use multivariate regression to identify confounding variables, such as differences in culture conditions or drug exposure times .

- Case Example : Compare cytogenetic response rates from clinical trials (e.g., 87.1% major response in imatinib studies) with in vitro IC50 values to assess translational relevance .

Q. How can synthetic pathways for this compound be optimized to reduce genotoxic byproducts?

- Methodological Answer : Employ real-time reaction monitoring via inline FTIR or HPLC to detect intermediates like toluenesulfonic acid esters. Optimize reaction temperatures (e.g., <50°C) and solvent systems (e.g., acetonitrile/water mixtures) to minimize sulfonate ester formation .

- Validation : Characterize final products using <sup>1</sup>H-NMR (referencing Bio-Rad or Sigma-Aldrich spectral libraries) and report residual solvent levels in compliance with ICH Q3C guidelines .

Q. What advanced literature search techniques are critical for identifying niche applications of this compound in drug-resistant CML?

- Methodological Answer : Use SciFinder’s substructure search to identify analogs with modified sulfonate groups. Filter results by "resistance" keywords and limit to studies with mechanistic data (e.g., kinase inhibition assays). Cross-reference Web of Science citations to identify high-impact papers .

- Data Synthesis : Create a table comparing nilotinib’s binding affinity (Kd) across BCR-ABL1 mutants (e.g., T315I vs. E255K) from primary literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.